N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide
Overview
Description
“N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide” is a complex organic compound. It contains several functional groups and structural features, including a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The oxadiazole ring, in particular, is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. This ring is likely to have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction. The oxadiazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the oxadiazole ring might make the compound relatively heavy and possibly quite polar. The methoxyphenyl and propanamide groups could also contribute to the compound’s solubility and other properties .Safety and Hazards
As with any chemical compound, handling “N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include toxicity, flammability, or reactivity hazards .
Future Directions
The study and application of “N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide” could potentially be a fruitful area of research, given its complex structure and the interesting properties of the functional groups it contains. Future research could explore its synthesis, properties, and potential uses .
Properties
IUPAC Name |
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c1-30-19-13-6-16(7-14-19)8-15-22(29)26-18-11-9-17(10-12-18)23-27-24(31-28-23)20-4-2-3-5-21(20)25/h2-7,9-14H,8,15H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZNSACGQFCLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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